Kaur-16-en-18-oic acid, methyl ester, (4alpha)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

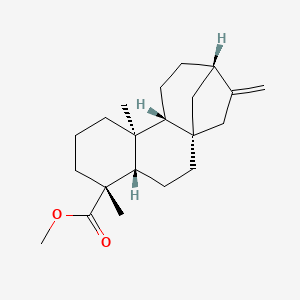

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is a chemical compound with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . It is a methyl ester derivative of kaurenoic acid, a naturally occurring diterpenoid found in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- typically involves the esterification of kaurenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester . The reaction can be represented as follows:

Kaurenoic acid+MethanolAcid catalystKaur-16-en-18-oic acid, methyl ester, (4alpha)-+Water

Industrial Production Methods

In industrial settings, the production of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various diterpenoid derivatives.

Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of natural product-based insecticides and herbicides.

Mechanism of Action

The mechanism of action of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- Kaur-16-en-18-oic acid, methyl ester, (4beta)-

- ent-Kaurenoic acid, methyl ester

- Kaurenic acid, Me-TMS

Uniqueness

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to its counterparts, making it a valuable compound for targeted research and applications .

Biological Activity

Kaur-16-en-18-oic acid, methyl ester, (4α)-, also known as ent-kaurenoic acid methyl ester, is a diterpenoid compound derived from various plant species. This article provides a comprehensive overview of its biological activities, supported by research findings and case studies.

- Chemical Formula : C21H32O2

- Molecular Weight : 316.4776 g/mol

- CAS Registry Number : 5524-25-4

- IUPAC Name : Methyl (4α)-kaur-16-en-18-oate

Biological Activities

Kaur-16-en-18-oic acid, methyl ester has been documented to exhibit a range of biological activities, which can be categorized into several key areas:

1. Anti-inflammatory Properties

Research indicates that kaurenoic acid derivatives possess significant anti-inflammatory effects. These compounds have been shown to modulate inflammatory pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulating pro-inflammatory cytokines via the NF-κB pathway .

2. Anticancer Activity

Kaurenoic acid has demonstrated antiproliferative effects against various cancer cell lines, including HeLa, A549, Hep-2, PC-3, and MCF-7 cells. The compound exhibits dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

3. Genotoxic Effects

While kaurenoic acid shows promise in therapeutic applications, it has also been associated with genotoxicity. Studies using human peripheral blood leukocytes and other cell lines revealed that it could induce DNA strand breaks and mutations . This duality in biological activity necessitates careful consideration in therapeutic contexts.

Case Study 1: Antitumor Activity

A study conducted by Cuca et al. (2011) assessed the cytotoxic effects of kaurenoic acid on five different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential for cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, kaurenoic acid was found to inhibit the production of pro-inflammatory cytokines in macrophages. This effect was linked to the suppression of NF-κB activation and the modulation of TGF-β signaling pathways .

Data Table: Summary of Biological Activities

Properties

CAS No. |

41473-15-8 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-14-12-21-11-8-16-19(2,17(21)7-6-15(14)13-21)9-5-10-20(16,3)18(22)23-4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19+,20+,21+/m0/s1 |

InChI Key |

DWTRNJFPDXIFSY-FNKUJANRSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)OC |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.